molecular formula C6H4ClFN2O B12975278 2-Chloro-4-fluoronicotinamide

2-Chloro-4-fluoronicotinamide

Cat. No.: B12975278
M. Wt: 174.56 g/mol
InChI Key: ZVYMZXFIPVHMHK-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoronicotinamide is a useful research compound. Its molecular formula is C6H4ClFN2O and its molecular weight is 174.56 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4ClFN2O

Molecular Weight

174.56 g/mol

IUPAC Name

2-chloro-4-fluoropyridine-3-carboxamide

InChI

InChI=1S/C6H4ClFN2O/c7-5-4(6(9)11)3(8)1-2-10-5/h1-2H,(H2,9,11)

InChI Key

ZVYMZXFIPVHMHK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)C(=O)N)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 4 Fluoronicotinamide and Its Precursors

Amidation of 2-Chloro-4-fluoronicotinic Acid

A common and effective method for the synthesis of 2-Chloro-4-fluoronicotinamide is the amidation of 2-chloro-4-fluoronicotinic acid. This process generally involves the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. A typical synthetic route involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with ammonia.

For instance, 2-chloro-4-fluoronicotinic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 2-chloro-4-fluoronicotinoyl chloride. This intermediate is then subjected to amination with aqueous or gaseous ammonia to yield the desired this compound. The reaction conditions for this two-step process are generally mild and afford the product in good yield.

Chemical Reactivity and Profile

The reactivity of 2-Chloro-4-fluoronicotinamide is largely dictated by the electrophilic nature of the pyridine (B92270) ring, which is enhanced by the electron-withdrawing effects of the chlorine and fluorine substituents. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The positions ortho and para to the nitrogen atom in the pyridine ring are activated towards nucleophilic attack. In this compound, the C-2 and C-6 positions are particularly electrophilic. The relative reactivity of the chloro and fluoro substituents is an important consideration in synthetic design. Generally, the fluorine atom is a better leaving group than the chlorine atom in SNAr reactions on electron-deficient aromatic rings. This differential reactivity can be exploited for selective functionalization of the pyridine core.

The amide functional group also offers a site for further chemical modification, although it is generally less reactive than the halo-substituents on the pyridine ring under nucleophilic aromatic substitution conditions.

Role As a Synthetic Intermediate and Building Block in Complex Chemical Architectures

Applications in Medicinal Chemistry for Bioactive Scaffolds

The nicotinamide (B372718) scaffold is a common motif in many biologically active compounds. The introduction of chloro and fluoro substituents in this compound provides a handle for the introduction of various pharmacophoric groups, leading to the development of novel therapeutic agents. For example, the chlorine atom at the 2-position can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse side chains that can interact with biological targets. The fluorine atom at the 4-position can also be targeted for substitution, further expanding the molecular diversity that can be achieved from this single building block. Chlorine is a common atom found in over 250 FDA-approved drugs and can significantly improve the potency and pharmacokinetic properties of a molecule. nih.gov

Applications in Radiochemistry for Research Probes E.g., ¹⁸f Incorporation

The development of radiolabeled probes for positron emission tomography (PET) imaging is a critical area of research in modern medicine. PET is a non-invasive imaging technique that allows for the in vivo visualization and quantification of biological processes at the molecular level. nih.govnih.gov Fluorine-18 (B77423) (¹⁸F) is a widely used positron-emitting radionuclide for PET due to its favorable decay characteristics, including a half-life of 109.8 minutes. nih.govnih.gov

The nicotinamide (B372718) scaffold is an attractive platform for the development of ¹⁸F-labeled PET tracers. The incorporation of ¹⁸F into a nicotinamide derivative can be achieved through nucleophilic substitution of a suitable leaving group on the pyridine (B92270) ring. 2-Chloro-4-fluoronicotinamide and its derivatives serve as important precursors in this context.

A notable application is in the synthesis of ¹⁸F-labeled ligands targeting specific biological receptors. For instance, derivatives of nicotinic acid have been utilized in the automated synthesis of fluorine-18 labeled ligands for the C-X-C motif chemokine receptor 4 (CXCR4), which is overexpressed in various cancers. mdpi.com In such syntheses, a precursor molecule containing the nicotinamide core is often activated, for example, as an N-hydroxysuccinimide ester, to facilitate coupling with a targeting moiety. The subsequent introduction of ¹⁸F is typically achieved by nucleophilic displacement of a leaving group, such as a nitro or a trimethylammonium group, from the pyridine ring.

While direct ¹⁸F-for-F substitution on an unactivated aromatic ring is challenging, the presence of the electron-withdrawing chloro and carboxamide groups in this compound enhances the electrophilicity of the pyridine ring, making it more amenable to nucleophilic attack by [¹⁸F]fluoride. However, more commonly, a precursor is designed where a better leaving group is installed at the position desired for ¹⁸F incorporation. For example, a nitro or a trimethylammonium precursor of a nicotinamide derivative can be synthesized and then subjected to radiofluorination. A patent describes the synthesis of [¹⁸F]fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester, a valuable synthon for labeling proteins and peptides. google.com This highlights the utility of nicotinamide-based structures in the development of PET radiotracers.

Structure Reactivity Relationship Srr Studies of 2 Chloro 4 Fluoronicotinamide Analogues

Impact of Halogen Substituents on Chemical Reactivity and Selectivity

For classical SNAr reactions, where the initial attack of the nucleophile is the rate-determining step, the reactivity order of the halogens as leaving groups is typically F > Cl ≈ Br > I. nih.govrsc.org This is contrary to the leaving group ability observed in aliphatic SN2 reactions. The rationale lies in the powerful inductive electron-withdrawing effect of the halogens, which stabilizes the negatively charged intermediate (Meisenheimer complex). Fluorine, being the most electronegative halogen, provides the strongest activation for the ring, thereby lowering the energy barrier for the initial attack. nih.gov This effect generally outweighs its poor leaving group ability due to the strong C-F bond.

Research on substituted pyridines provides quantitative insight into this effect. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, clearly demonstrating the superior activating effect of fluorine. nih.govresearchgate.net This principle suggests that in an analogue of 2-Chloro-4-fluoronicotinamide where the positions were swapped (i.e., 2-fluoro-4-chloronicotinamide), nucleophilic attack would still preferentially displace the fluorine at the 2-position, assuming the attack itself is the rate-limiting step.

Conversely, in cases where the mechanism shifts towards a concerted pathway (cSNAr) or where the departure of the leaving group becomes rate-limiting, the reactivity order can revert to the more conventional I > Br > Cl > F, which reflects C-X bond strength. nih.gov However, for highly activated systems like dihalogenated nicotinamides, the classical SNAr pathway is predominant.

Table 1: Relative Reactivity of Halogens as Leaving Groups in Typical SNAr Reactions
Halogen Substituent (X)Relative Reaction RatePrimary Influencing Factor
Fluorine (F)HighestStrong inductive effect (-I) activates the ring for nucleophilic attack.
Chlorine (Cl)IntermediateModerate inductive activation and better leaving group ability than F.
Bromine (Br)IntermediateSimilar to Chlorine, with slightly weaker inductive effect but better leaving group ability.
Iodine (I)LowestWeakest inductive activation for the rate-determining nucleophilic attack.

Influence of Substituent Position on Reaction Outcomes

The regioselectivity of nucleophilic substitution on the nicotinamide (B372718) ring is profoundly influenced by the position of the halogen substituents relative to the ring nitrogen and other activating groups. Nucleophilic attack on pyridine (B92270) and its derivatives is strongly favored at the positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions). stackexchange.comechemi.com This preference is due to the ability of the electronegative nitrogen to stabilize the anionic Meisenheimer intermediate through resonance, by bearing the negative charge in one of the resonance structures. stackexchange.comechemi.com Attack at the meta positions (3- and 5-) does not allow for this crucial stabilization and is therefore kinetically disfavored.

In this compound, both halogens are in activated positions. The chlorine is at an ortho-position (C2) and the fluorine is at a para-position (C4) relative to the ring nitrogen. Generally, for dihalopyridines, substitution occurs preferentially at the 4-position over the 2-position. wuxiapptec.comstackexchange.com This is often attributed to a combination of electronic and steric factors; the C4 position is electronically more favorable for attack, and the C2 position is more sterically hindered by the adjacent ring nitrogen. stackexchange.com

Therefore, in a typical SNAr reaction with this compound, the nucleophile is expected to substitute the fluorine atom at the C4 position. However, this outcome can be altered. If a particularly bulky substituent were present at the C3 or C5 position, it could sterically block attack at the C4 position, potentially redirecting the nucleophile to the C2 or C6 positions. researchgate.netresearchgate.net For example, studies on 2,4-dihalopyridines have shown that introducing a bulky trialkylsilyl group at the C3 position can effectively suppress the typical reactivity at C4 and promote selective substitution at the C6 (or C2) position. researchgate.net

Table 2: General Regioselectivity for Nucleophilic Attack on Substituted Pyridine Rings
Position of AttackRelative FavorabilityReason for Outcome
C4 (para)Most FavorableExcellent resonance stabilization of the intermediate via the ring nitrogen; less sterically hindered.
C2 / C6 (ortho)FavorableGood resonance stabilization of the intermediate via the ring nitrogen; can be subject to steric hindrance.
C3 / C5 (meta)UnfavorableThe negative charge of the intermediate cannot be delocalized onto the ring nitrogen, leading to lower stability.

Investigating Electronic and Steric Effects on Synthetic Transformations

The chemical behavior of this compound analogues is a direct consequence of the interplay between electronic and steric effects.

Electronic Effects: The primary electronic effect at play is the strong inductive withdrawal (-I effect) from the two halogen atoms and the ring nitrogen, supplemented by the resonance-withdrawing (-M effect) nature of the C3-carboxamide group. These combined effects drastically lower the electron density of the π-system, making the ring highly electrophilic and ripe for nucleophilic attack. The stability of the crucial Meisenheimer intermediate is enhanced by electron-withdrawing groups at the ortho and para positions relative to the point of attack, as they help delocalize the negative charge. echemi.com Therefore, increasing the electron-withdrawing power of substituents on the ring will generally increase the rate of SNAr reactions. For instance, replacing the chlorine in this compound with a more strongly electron-withdrawing trifluoromethyl (-CF₃) group would be expected to further accelerate the rate of substitution at the 4-position.

Steric Effects: Steric hindrance plays a critical role in determining both the rate of reaction and its regioselectivity. As discussed, nucleophilic attack at the C2 position is inherently more sterically hindered than at C4 due to the proximity of the ring nitrogen. stackexchange.com This effect becomes more pronounced with larger, bulkier nucleophiles, further favoring substitution at the C4 position. nih.gov This principle can be exploited for synthetic control. In analogues with substituents adjacent to a potential reaction site, steric clash can slow or prevent reaction at that site. A study on 3-substituted 2,6-dichloropyridines found that the size of the 3-substituent was a key predictor of regioselectivity; bulky groups directed substitution away from the adjacent C2 position and towards the more distant C6 position. researchgate.net This demonstrates that steric repulsion between an incoming nucleophile and a group adjacent to the target site can be a dominant factor in directing reaction outcomes. nih.gov

Advanced Methodological Considerations in Research on 2 Chloro 4 Fluoronicotinamide

Automation and High-Throughput Synthesis Approaches

The exploration of the chemical space around the 2-Chloro-4-fluoronicotinamide scaffold for applications in pharmaceuticals and agrochemicals can be significantly accelerated through the adoption of automated and high-throughput synthesis strategies. These approaches enable the rapid generation of compound libraries for screening and optimization.

Automated Synthesis Platforms:

Automated synthesis consoles, which utilize pre-packed reagent capsules, offer a streamlined and reproducible method for the synthesis of complex molecules like functionalized amides. synplechem.comrsc.org This capsule-based approach simplifies the reaction and isolation processes, making it accessible for the rapid synthesis of a diverse range of compounds. synplechem.com For the synthesis of this compound and its derivatives, an automated platform could be programmed to perform the key amide bond formation step, coupling a suitable 2-chloro-4-fluoronicotinic acid precursor with a variety of amines. This would allow for the efficient creation of a library of nicotinamide (B372718) analogs with diverse substitutions.

High-Throughput Screening of Reaction Conditions:

High-throughput screening (HTS) can be employed not only for biological activity but also for the optimization of synthesis reactions. For instance, a fluorometric assay has been developed for high-throughput screening targeting nicotinamide phosphoribosyltransferase (Nampt), demonstrating the feasibility of HTS for enzymes involved in nicotinamide metabolism. nih.govresearchgate.net A similar mindset can be applied to the chemical synthesis of nicotinamide derivatives. Microplate-based reactor systems can be used to screen a wide array of catalysts, solvents, and temperature conditions in parallel to identify the optimal conditions for the synthesis of this compound. This would be particularly valuable for optimizing the coupling of the sterically hindered and electronically modified pyridine (B92270) ring with various amines.

Illustrative Data on High-Throughput Approaches for Related Compounds:

ApproachApplicationThroughputPotential Relevance for this compound
Capsule-Based Automated SynthesisAssembly of PROTAC-like moleculesMultiple reactions per dayRapid generation of a library of this compound derivatives with varying substituents for structure-activity relationship studies. rsc.org
Fluorometric HTS AssayScreening for Nampt inhibitorsThousands of compounds per dayDevelopment of HTS assays to screen for catalysts and conditions for the efficient synthesis of the target molecule. nih.gov

Challenges in Large-Scale Synthesis and Purification

The transition from laboratory-scale synthesis to large-scale industrial production of this compound would present several challenges related to reaction scalability, purification, and safety.

Scalability of Halogenated Pyridine Synthesis:

The synthesis of substituted pyridines on a large scale often requires careful control of reaction parameters to ensure consistent yield and purity. nih.govnih.govorganic-chemistry.orgorganic-chemistry.org For this compound, the introduction of the chloro and fluoro substituents on the pyridine ring can influence the reactivity and stability of intermediates. The development of a scalable process for a pilot-plant synthesis of a related chlorophenyl-pyridinylmethanone highlighted the importance of optimizing conditions for steps like lithiation and oxidation to ensure safety and efficiency at a larger scale. researchgate.net Similarly, the amidation step to form the nicotinamide would need to be robust and high-yielding to be economically viable.

Purification of Halogenated Heterocycles:

The purification of halogenated heterocyclic compounds can be complex due to their unique physicochemical properties. sigmaaldrich.com Reversed-phase chromatography is a common and effective technique for the purification of such compounds. teledyneisco.com The use of automated flash chromatography systems with C18 reversed-phase columns can provide excellent separation and recovery of halogenated heterocycles. teledyneisco.com For the large-scale purification of this compound, developing an optimized chromatographic method, potentially using greener solvent systems, would be a critical step to ensure high purity of the final product. Fluorous synthesis and separation techniques, which utilize fluorinated tags to facilitate purification, could also be a viable, albeit more specialized, approach. nih.gov

Key Challenges in Large-Scale Production:

ChallengeDescriptionPotential Mitigation Strategies
Reaction Control Exothermic reactions and potential for side-product formation at scale.Process development studies to optimize temperature control, reagent addition rates, and mixing. researchgate.net
Impurity Profile Formation of regioisomers or other impurities that are difficult to separate.In-depth process understanding and development of highly selective reaction conditions.
Purification Efficiency Achieving high purity on a large scale can be resource-intensive.Optimization of crystallization or chromatographic purification methods. teledyneisco.com
Handling of Reagents Use of potentially hazardous reagents in the synthesis of the 2-chloronicotinic acid precursor. atlantis-press.comgoogle.comresearchgate.netImplementation of robust safety protocols and engineering controls.

Innovative Analytical Method Development for Trace Analysis

The detection and quantification of this compound at trace levels in various matrices, such as environmental samples or biological tissues, would require the development of highly sensitive and specific analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful technique for the trace analysis of a wide range of compounds, including nicotinamide and its derivatives. nih.govnih.govwindows.netphenomenex.com A rapid and sensitive LC-MS/MS method has been developed for the simultaneous determination of nicotinamide and its metabolite in human serum, utilizing protein precipitation for sample preparation and a triple-quadrupole mass spectrometer for detection. nih.gov For this compound, a similar approach could be developed. This would involve optimizing the chromatographic separation on a suitable column, such as a C18, and fine-tuning the mass spectrometer parameters for selective detection using multiple reaction monitoring (MRM).

Method Development Considerations:

The development of a robust LC-MS/MS method would involve several key steps:

Sample Preparation: Developing an efficient extraction and clean-up procedure to remove interfering matrix components. This could involve protein precipitation for biological samples or solid-phase extraction for environmental samples. windows.net

Chromatographic Separation: Selecting a suitable HPLC or UHPLC column and mobile phase to achieve good peak shape and separation from other compounds.

Mass Spectrometric Detection: Optimizing the ionization source (e.g., electrospray ionization) and collision energies to achieve high sensitivity and specificity for the target analyte.

Potential LC-MS/MS Parameters for Trace Analysis:

ParameterPotential Approach for this compoundRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Nicotinamide derivatives are readily protonated. nih.govwindows.net
Precursor Ion [M+H]+ of this compoundTo isolate the parent molecule.
Product Ions Characteristic fragments of the moleculeFor specific and sensitive detection in MRM mode.
Internal Standard A stable isotope-labeled version of the analyteTo ensure accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov

Future Perspectives in the Chemical Research of 2 Chloro 4 Fluoronicotinamide

Development of Novel Synthetic Routes

The efficiency and versatility of synthetic routes are critical for the widespread investigation and application of any chemical compound. For 2-Chloro-4-fluoronicotinamide, future research is anticipated to move beyond traditional methods towards more innovative and sustainable synthetic strategies.

Current synthetic approaches for similar chloro-fluoro substituted nicotinamides often rely on multi-step processes that may involve harsh reagents and produce significant waste. google.comgoogle.com Future endeavors will likely focus on the development of one-pot syntheses and catalytic methods to improve atom economy and reduce environmental impact. For instance, late-stage functionalization techniques, which allow for the introduction of chloro and fluoro groups in the final steps of a synthesis, are a promising area of exploration. researchgate.net This approach can streamline the synthesis of analogues and libraries of related compounds for screening purposes.

Furthermore, the exploration of novel catalytic systems is expected to play a pivotal role. The use of transition-metal catalysis, for example, could enable highly regioselective C-H functionalization, providing more direct routes to this compound and its derivatives. researchgate.net Additionally, recent advancements in skeletal editing of pyridine (B92270) rings could open up unprecedented pathways to this and other complex pyridine structures. sciencedaily.com

Table 1: Comparison of Potential Synthetic Route Strategies

Strategy Potential Advantages Potential Challenges
One-Pot Synthesis Reduced reaction time, lower cost, less waste Optimization of reaction conditions for multiple steps
Late-Stage Functionalization Rapid access to analogues, increased efficiency Regioselectivity control, functional group tolerance
Transition-Metal Catalysis High regioselectivity, milder reaction conditions Catalyst cost and sensitivity, ligand design

Exploration of Advanced Spectroscopic Techniques

While standard spectroscopic methods like 1D NMR and IR are sufficient for basic characterization, a deeper understanding of the structural and dynamic properties of this compound requires the application of more advanced techniques.

Two-dimensional NMR (2D NMR) spectroscopy, for instance, can provide invaluable information about the connectivity and spatial relationships of atoms within the molecule. acs.orglibretexts.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can definitively assign all proton and carbon signals, which is particularly useful for unambiguously confirming the substitution pattern on the pyridine ring. Furthermore, advanced NMR techniques can be used to study rotational isomerism around the amide bond, providing insights into the molecule's conformational dynamics. researchgate.net The use of 2H labelling in conjunction with NMR can also significantly enhance the detectability of signals for pyridine derivatives. nih.gov

High-resolution mass spectrometry (HRMS) is another powerful tool that can provide highly accurate mass measurements, confirming the elemental composition of this compound and its synthetic intermediates with a high degree of confidence. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can also offer valuable structural information.

Table 2: Advanced Spectroscopic Techniques for Structural Elucidation

Technique Information Gained Potential Application for this compound
2D NMR (COSY, HSQC, HMBC) J-coupling correlations, one-bond and multiple-bond C-H correlations Unambiguous assignment of proton and carbon signals, confirmation of substituent positions
Nuclear Overhauser Effect (NOE) Spectroscopy Through-space proton-proton proximities Determination of preferred conformation and stereochemistry

Expansion of Computational Modeling Applications

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can guide experimental work and provide a deeper understanding of molecular properties and reactivity. For this compound, the application of computational modeling is expected to expand significantly.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including molecular geometry, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. nih.govresearchgate.netchemrxiv.org Furthermore, DFT can be used to calculate electronic properties such as the HOMO-LUMO gap, electrostatic potential maps, and charge distributions, which are crucial for understanding the molecule's reactivity and intermolecular interactions. semanticscholar.org These calculations can help rationalize the regioselectivity of synthetic reactions and predict the most likely sites for electrophilic or nucleophilic attack.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or in a biological system. nih.govsemanticscholar.org These simulations can reveal information about conformational flexibility, solvation effects, and potential interactions with biological macromolecules, which is particularly relevant for drug design applications. The combination of DFT and MD studies can offer a comprehensive understanding of the structure-property relationships of halogenated compounds. nih.gov

Table 3: Applications of Computational Modeling

Modeling Technique Predicted Properties Relevance to this compound
Density Functional Theory (DFT) Optimized geometry, IR and NMR spectra, electronic properties Corroboration of experimental data, prediction of reactivity
Molecular Dynamics (MD) Conformational dynamics, solvation properties, intermolecular interactions Understanding behavior in solution, predicting binding modes with biological targets

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